Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside
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Overview
Description
Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside is a complex organic compound that belongs to the class of glucopyranosides It is characterized by the presence of benzoyl and triisopropylsilyl groups attached to the glucopyranoside structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside typically involves multiple steps. The process begins with the protection of the hydroxyl groups of glucose using benzoyl chloride in the presence of a base such as pyridine. This step results in the formation of the benzoylated intermediate. Subsequently, the triisopropylsilyl group is introduced using triisopropylsilyl chloride and a suitable catalyst, such as imidazole, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the benzoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Imidazole, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-A-D-glucopyranoside
- Methyl 2,3,6-tri-O-benzoyl-A-D-mannopyranoside
- Methyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside
Uniqueness
Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside is unique due to the presence of the triisopropylsilyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C37H46O9Si |
---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-dibenzoyloxy-6-methoxy-2-[tri(propan-2-yl)silyloxymethyl]oxan-3-yl] benzoate |
InChI |
InChI=1S/C37H46O9Si/c1-24(2)47(25(3)4,26(5)6)42-23-30-31(44-34(38)27-17-11-8-12-18-27)32(45-35(39)28-19-13-9-14-20-28)33(37(41-7)43-30)46-36(40)29-21-15-10-16-22-29/h8-22,24-26,30-33,37H,23H2,1-7H3/t30-,31-,32+,33-,37+/m1/s1 |
InChI Key |
RALYOFHHSKCHRY-UGHXQZRUSA-N |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C(C(O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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